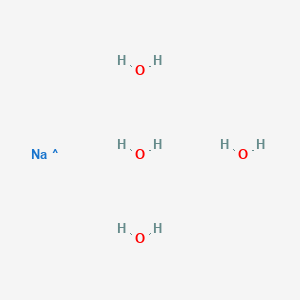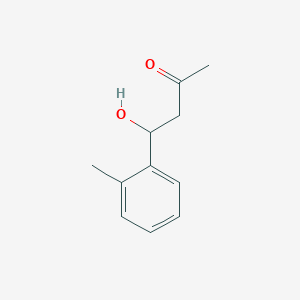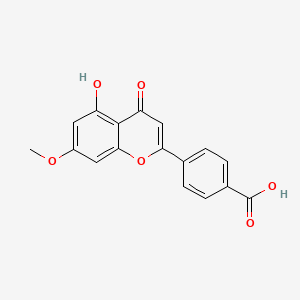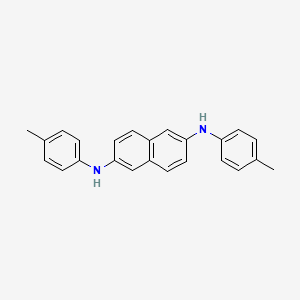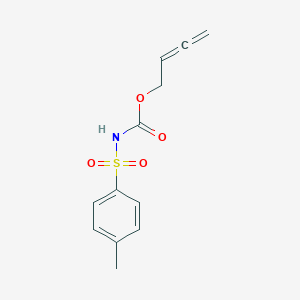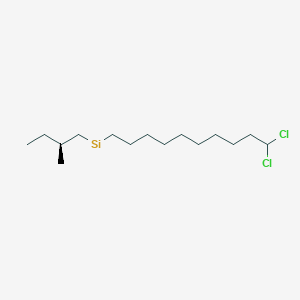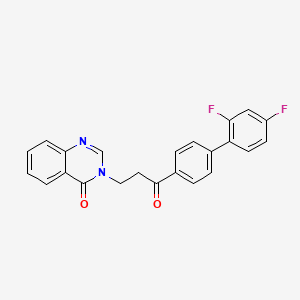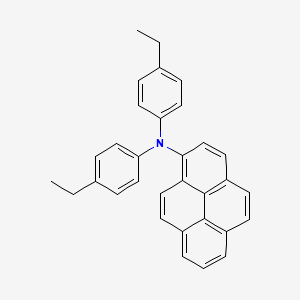
N,N-Bis(4-ethylphenyl)pyren-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(4-ethylphenyl)pyren-1-amine: is an organic compound with the molecular formula C₃₂H₂₇N. This compound is characterized by the presence of a pyrene core substituted with two 4-ethylphenyl groups at the nitrogen atom. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, making derivatives like this compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-ethylphenyl)pyren-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with pyrene and 4-ethylphenylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as toluene or dichloromethane. A catalyst like palladium on carbon (Pd/C) may be used to facilitate the reaction.
Procedure: Pyrene is first nitrated to form 1-nitropyrene. This intermediate is then reduced to 1-aminopyrene. Finally, 1-aminopyrene undergoes a nucleophilic substitution reaction with 4-ethylphenylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and employing continuous flow techniques to enhance efficiency.
化学反応の分析
Types of Reactions
N,N-Bis(4-ethylphenyl)pyren-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives with altered electronic properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyrene core or the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrenequinones, while substitution reactions can produce a variety of functionalized pyrene derivatives.
科学的研究の応用
N,N-Bis(4-ethylphenyl)pyren-1-amine has several applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: The compound can be employed in bioimaging to visualize cellular structures and processes.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism by which N,N-Bis(4-ethylphenyl)pyren-1-amine exerts its effects is primarily related to its ability to interact with light. The compound absorbs light and re-emits it as fluorescence, which can be harnessed for imaging and sensing applications. At the molecular level, the pyrene core interacts with various biological and chemical targets, facilitating its use in diverse applications.
類似化合物との比較
Similar Compounds
N,N-Diphenylpyren-1-amine: Similar structure but lacks the ethyl groups on the phenyl rings.
N,N-Bis(4-methylphenyl)pyren-1-amine: Similar structure with methyl groups instead of ethyl groups.
N,N-Bis(4-tert-butylphenyl)pyren-1-amine: Contains tert-butyl groups on the phenyl rings.
Uniqueness
N,N-Bis(4-ethylphenyl)pyren-1-amine is unique due to the presence of ethyl groups, which can influence its electronic properties and solubility. These modifications can enhance its performance in specific applications, such as in OLEDs or as a fluorescent probe.
特性
CAS番号 |
139905-72-9 |
|---|---|
分子式 |
C32H27N |
分子量 |
425.6 g/mol |
IUPAC名 |
N,N-bis(4-ethylphenyl)pyren-1-amine |
InChI |
InChI=1S/C32H27N/c1-3-22-8-16-27(17-9-22)33(28-18-10-23(4-2)11-19-28)30-21-15-26-13-12-24-6-5-7-25-14-20-29(30)32(26)31(24)25/h5-21H,3-4H2,1-2H3 |
InChIキー |
AMFGZGYIKHWLQW-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CC)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


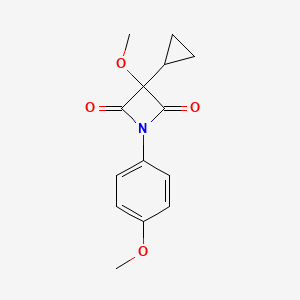
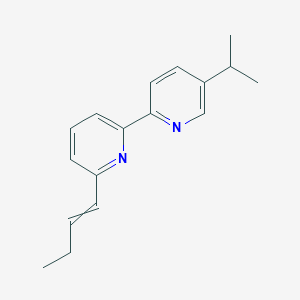
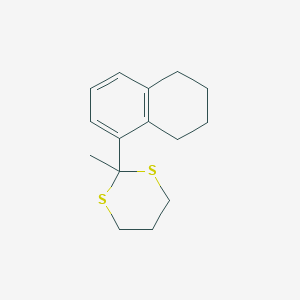
![1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane](/img/structure/B14281067.png)
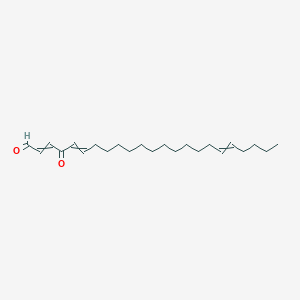
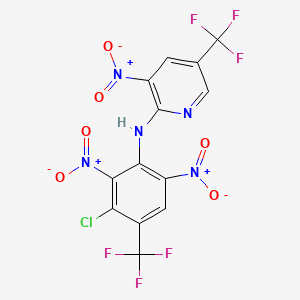
![Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]-](/img/structure/B14281078.png)
